Technical Guide: 3-Nitro-1H-pyrazole-1-acetic acid ethyl ester
Technical Guide: 3-Nitro-1H-pyrazole-1-acetic acid ethyl ester
Optimizing the Synthesis and Application of a Key Heterocyclic Scaffold
Executive Summary
3-nitro-1H-pyrazole-1-acetic acid ethyl ester (CAS: 102039-43-0), also known as ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate , is a critical intermediate in the synthesis of bioactive nitrogen heterocycles. Its structural utility lies in the bifunctional nature of its core: an electrophilic ester tail capable of cyclization or derivatization, and a nitro group that serves as a latent amine for subsequent heteroannulation.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways (with a focus on regiochemical control), and downstream applications in drug discovery, particularly for kinase inhibitors and antimicrobial agents.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule consists of a pyrazole ring substituted at the N1 position with an ethyl acetate motif and at the C3 position with a nitro group.
| Property | Data |
| IUPAC Name | Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate |
| CAS Number | 102039-43-0 |
| Molecular Formula | C₇H₉N₃O₄ |
| Molecular Weight | 199.16 g/mol |
| SMILES | O=C(OCC)CN1N=C(=O)C=C1 |
| LogP (Calc) | ~0.35 - 0.80 (Hydrophilic/Moderate) |
| H-Bond Acceptors | 6 |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in Water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Technical Note: While the 3-nitro isomer is the standard commercial form, the 5-nitro isomer is a potential impurity during synthesis. Analytical discrimination via 2D NMR (HMBC) is recommended for quality control.
Synthetic Methodology & Regiochemical Control[10]
The synthesis of this scaffold presents a classic challenge in pyrazole chemistry: Tautomeric Regioselectivity .
The Challenge
The starting material, 3-nitro-1H-pyrazole, exists in tautomeric equilibrium between the 3-nitro and 5-nitro forms. Alkylation can occur at either nitrogen, yielding two regioisomers:
-
1-alkyl-3-nitropyrazole (Target, typically thermodynamically favored).
-
1-alkyl-5-nitropyrazole (Sterically congested impurity).
Optimized Protocol (Alkylation)
Reaction: Nucleophilic substitution (
-
Reagents: 3-Nitro-1H-pyrazole (1.0 eq), Ethyl Bromoacetate (1.1 eq),
or (2.0 eq). -
Solvent: DMF or Acetonitrile (Anhydrous).
-
Conditions: 60°C for 4–6 hours.
Mechanism & Causality:
-
Base Choice:
is preferred over NaH for scale-up to prevent "runaway" exotherms, though NaH yields faster kinetics. -
Regioselectivity: The N1 nitrogen (distal to the nitro group) is more nucleophilic due to the strong electron-withdrawing inductive effect (-I) of the nitro group on the adjacent N2. This favors the formation of the 3-nitro isomer over the 5-nitro isomer.
Visualization of Synthesis Pathway
Figure 1: Synthetic pathway highlighting the regioselective alkylation favoring the 3-nitro isomer.
Reactivity & Functionalization[6][10]
The value of 3-nitro-1H-pyrazole-1-acetic acid ethyl ester lies in its ability to undergo orthogonal transformations.
Nitro Group Reduction (The "Gateway" Reaction)
Converting the nitro group to an amine (
-
Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, MeOH. -
Method B (Chemical Reduction): Fe powder /
(aq) / EtOH.-
Pros: Chemoselective; tolerates halogens on the ring.[3]
-
Insight: This is the preferred method if the pyrazole ring is further substituted with halides (Cl/Br) to avoid hydrodehalogenation.
-
Ester Hydrolysis
-
Protocol: LiOH (1.5 eq) in THF/Water (1:1), 0°C to RT.
-
Product: 2-(3-Nitro-1H-pyrazol-1-yl)acetic acid.[4]
-
Use Case: Peptide coupling or amide formation.
Cyclization to Bicyclic Scaffolds
The reduced 3-amino derivative can cyclize with the ester tail (often requiring an external linker or thermal activation) to form pyrazolo[1,5-a]pyrazin-4-ones or similar fused systems.
Applications in Drug Discovery[1]
Kinase Inhibitor Scaffolds
The 3-aminopyrazole motif is a privileged structure in kinase inhibition (e.g., ATP-competitive inhibitors). The N1-acetic acid tail provides a vector for solubilizing groups or specific interactions with the solvent-front region of the kinase pocket.
Antimicrobial Agents
Derivatives of nitro-pyrazoles have shown activity against anaerobic bacteria. The ethyl ester serves as a prodrug moiety, improving cell permeability before being hydrolyzed to the active acid form in vivo.
Visualization of Reactivity Logic
Figure 2: Divergent synthesis map showing the transformation of the core ester into high-value pharmacological scaffolds.
Safety & Handling Protocol
While this specific ester is not classified as a high explosive, it contains a nitro group and a nitrogen-rich pyrazole ring .
-
Energetic Potential: Treat all nitro-pyrazoles as potentially energetic. Do not subject to temperatures >150°C without DSC (Differential Scanning Calorimetry) testing.
-
Skin Sensitization: The ester moiety and nitro group suggest potential for contact dermatitis. Use nitrile gloves and a fume hood.
-
Waste Disposal: Do not mix with strong bases or reducing agents in waste streams. Quench reaction mixtures carefully before disposal.
References
-
ChemicalBook. 3-Nitro-1H-pyrazole synthesis and properties. Retrieved from .
-
ChemScene. Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate Product Data. Retrieved from .
-
National Institutes of Health (NIH) PubChem. 3-Nitropyrazole Compound Summary. Retrieved from .
-
Fisher Scientific. Safety Data Sheet: Nitro-pyrazole derivatives. Retrieved from .[1]
-
Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from .
